Ropizine vs. Benzhydryl Piperazine Analogs: Superior Anticonvulsant Efficacy in Maximal Electroshock Seizure (MES) Model
In a modified maximal electroshock seizure test in rats, ropizine (SC‑13504) demonstrated anticonvulsant efficacy similar to phenobarbital and phenytoin, and was much more effective than the benzhydryl piperazine analogs hydroxyzine (HDX), chlorcyclizine (CCZ), and buclizine (BUC) [REFS‑1]. The study quantified various seizure phases, and SC‑13504 exhibited a therapeutic index that was much greater than any of the tested compounds [REFS‑1].
| Evidence Dimension | Anticonvulsant efficacy and therapeutic index |
|---|---|
| Target Compound Data | Similar efficacy to phenobarbital and phenytoin; therapeutic index much greater than any tested benzhydryl piperazine |
| Comparator Or Baseline | Hydroxyzine (HDX), chlorcyclizine (CCZ), buclizine (BUC), phenobarbital, phenytoin |
| Quantified Difference | SC-13504 efficacy comparable to phenobarbital/phenytoin; much more effective than HDX, CCZ, BUC; therapeutic index > all comparators |
| Conditions | Modified maximal electroshock seizure test in rats; quantification of seizure phases; therapeutic index derived from protective and toxic doses |
Why This Matters
Ropizine provides anticonvulsant efficacy on par with established clinical agents while demonstrating a wider safety margin than its closest structural analogs, making it the preferred benzhydryl piperazine for seizure research.
- [1] Novack GD, Stark LG, Peterson SL. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. J Pharmacol Exp Ther. 1979;208(3):480-484. View Source
